molecular formula C13H17N5O B12141050 N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine CAS No. 810633-81-9

N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12141050
CAS No.: 810633-81-9
M. Wt: 259.31 g/mol
InChI Key: LPQPWRIVTYTTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of a triazine ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoxazole Moiety: The benzoxazole ring can be introduced through a condensation reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Coupling of the Two Rings: The final step involves coupling the triazine and benzoxazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the triazine or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

810633-81-9

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H17N5O/c1-9(2)18-7-14-12(15-8-18)17-13-16-10-5-3-4-6-11(10)19-13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16,17)

InChI Key

LPQPWRIVTYTTMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CNC(=NC1)NC2=NC3=CC=CC=C3O2

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.